3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Overview
Description
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a chemical compound with the molecular formula C4H5F3O3 . It is also known by other names such as 2-Hydroxy-2-(trifluoromethyl)propionic Acid and 3,3,3-Trifluoro-2-hydroxyisobutyric Acid .
Molecular Structure Analysis
The carboxyl group of this compound is nearly in plane with the C–OH moiety. The respective O═C–C–O (H) torsion angle was found to be only 5.5 (2)° .
Chemical Reactions Analysis
The enzyme Bp-Ami from Burkholderia phytofirmans ZJB-15079 was found to act on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to yield ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
Physical and Chemical Properties Analysis
Scientific Research Applications
Enzyme-Catalyzed Synthesis
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid has been studied for its application in enzyme-catalyzed synthesis. Strains like Shinella sp. R-6 and Arthrobacter sp. S-2 have shown selective hydrolysis activity, leading to the preparation of enantiomers of this compound. This demonstrates the potential of microbial catalysis in synthesizing optically pure forms of the compound, which is crucial in pharmaceutical manufacturing (Fuhshuku et al., 2014).
Crystal Structure Analysis
Research into the crystal structure of 3,3,3-trifluoro-2-hydroxypropanoic acid provides insights into its molecular arrangement and interactions. The understanding of its crystal structure can aid in developing new materials and pharmaceuticals (Gerber & Betz, 2013).
Biocatalytic Synthesis
The compound has been a focus in the field of biocatalysis, with specific bacteria like Burkholderia phytofirmans being identified for their ability to degrade related compounds and facilitate the synthesis of enantiomerically pure 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acids. This type of research is fundamental in developing more sustainable and efficient chemical synthesis processes (Wu et al., 2017).
Amidase Substrate Specificity
Investigations into the substrate specificity of amidases from different bacteria, such as Klebsiella oxytoca, reveal that these enzymes can accept 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide as a substrate. This type of research aids in understanding enzymatic reactions and developing new biochemical processes (Shaw & Naughton, 2004).
Applications in Organic Synthesis
The compound is used as a precursor in various organic syntheses. For instance, its transformation into other fluorinated derivatives, as shown in the ethanolysis of perfluoro-(2-methyl-2H-azirine), illustrates its versatility in organic chemistry and material science (Banks et al., 1969).
Mechanism of Action
Target of Action
The primary target of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is an enzyme known as amidase . Amidases are enzymes that catalyze the hydrolysis of C–N bonds of various amides to produce the corresponding carboxylic acids and ammonia . They play a crucial role in the metabolism of many organisms and are involved in various biological processes.
Mode of Action
The compound interacts with its target, the amidase enzyme, through a process known as kinetic resolution . In this process, the amidase enzyme acts on the compound, specifically on its amide form, 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide, to yield the optically pure form of the compound . This interaction results in the conversion of the amide form of the compound to its acid form .
Biochemical Pathways
The action of this compound involves the amidase-catalyzed hydrolysis pathway . This pathway leads to the production of the corresponding carboxylic acid and ammonia . The downstream effects of this pathway can include the synthesis of a number of fine chemicals and pharmaceuticals .
Pharmacokinetics
The compound’s interaction with amidase enzymes suggests that it may be metabolized in organisms that express these enzymes .
Result of Action
The result of the action of this compound is the production of optically pure forms of the compound . These forms are important chiral building blocks for a series of pharmaceuticals . For example, both enantiomers of the compound have been shown to be potent intermediates for the synthesis of a number of fine chemicals and pharmaceuticals, such as a pyruvate dehydrogenase kinase inhibitor and bradykinin antagonist .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the activity of the amidase enzyme that acts on the compound was found to be significantly increased in the presence of cobalt ions . Additionally, the amidase enzyme exhibited extreme thermostability, suggesting that the compound’s action, efficacy, and stability may be influenced by temperature .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGJACFEVDCYMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921475 | |
Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374-35-6, 114715-77-4 | |
Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 114715-77-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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